E,Z-trans-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

E,Z-trans-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid, commonly referred to as EZ-CPA, is an organic compound that is used in a variety of scientific research applications. It is a colorless, odorless, and crystalline solid with a molecular weight of 188.55 g/mol. EZ-CPA is a cyclopropanecarboxylic acid derivative and is a member of the family of compounds known as cyclopropanecarboxylic acids.

Scientific Research Applications

EZ-CPA is used in a variety of scientific research applications. It is commonly used as a starting material in the synthesis of other compounds, such as cyclopropane derivatives and other organic compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of polymers, catalysts, and other compounds.

Mechanism of Action

The mechanism of action of EZ-CPA is not yet fully understood. However, it is believed to involve the formation of a cyclopropyl cation, which is formed when the carboxyl group is protonated. This cation can then react with an electron-rich species, such as an alkene, to form a cyclopropyl carboxylate. This carboxylate can then undergo further reactions, such as hydrolysis or elimination, to form other compounds.

Biochemical and Physiological Effects

The biochemical and physiological effects of EZ-CPA are not yet fully understood. However, it is believed to have some effect on the central nervous system, as it has been shown to interact with certain neurotransmitters. It has also been shown to interact with certain hormones, such as cortisol and testosterone.

Advantages and Limitations for Lab Experiments

The advantages of using EZ-CPA in lab experiments are that it is relatively easy to synthesize, it is stable, and it is relatively non-toxic. It is also relatively inexpensive and can be stored for long periods of time without significant degradation.

The limitations of using EZ-CPA in lab experiments are that it is not soluble in water, so it must be dissolved in an organic solvent. It is also relatively reactive, so it must be handled with caution.

Future Directions

The future directions for the use of EZ-CPA are numerous. It could be used in the development of new pharmaceuticals, agrochemicals, and other compounds. It could also be used in the development of new catalysts, polymers, and other materials. It could also be used in the development of new drugs and drug delivery systems. Additionally, it could be used in the development of new methods of synthesis and new analytical techniques. Finally, it could be used in the development of new methods of drug delivery and new methods of drug targeting.

Synthesis Methods

EZ-CPA can be synthesized through a number of different methods. The most common method is called the Wittig reaction, which is a chemical reaction that uses a phosphonium ylide to produce an alkene. This reaction requires the use of a base such as sodium hydroxide or potassium hydroxide, a phosphonium ylide, and an aldehyde or ketone. The reaction is typically performed in aqueous solution at room temperature.

properties

| { "Design of the Synthesis Pathway": "The synthesis of E,Z-trans-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid can be achieved through a multistep process involving the reaction of various starting materials.", "Starting Materials": [ "2,2-dimethyl-cyclopropanecarboxylic acid", "thionyl chloride", "2-chloroethanol", "triethylamine", "sodium bicarbonate", "sodium hydroxide", "acetic anhydride", "sulfuric acid", "sodium chloride", "water", "diethyl ether", "magnesium", "iodine", "n-butyl lithium", "2-bromo-3-chloro-1-propene", "carbon dioxide" ], "Reaction": [ "The synthesis begins with the conversion of 2,2-dimethyl-cyclopropanecarboxylic acid to its corresponding acid chloride using thionyl chloride.", "The acid chloride is then reacted with 2-chloroethanol in the presence of triethylamine to form the corresponding ester.", "The ester is hydrolyzed using sodium bicarbonate to yield the corresponding acid.", "The acid is then converted to its corresponding acid chloride using acetic anhydride and sulfuric acid.", "The acid chloride is then reacted with magnesium in the presence of iodine and diethyl ether to form the corresponding Grignard reagent.", "The Grignard reagent is then reacted with n-butyl lithium to form the corresponding lithium alkoxide.", "The lithium alkoxide is then reacted with 2-bromo-3-chloro-1-propene to form the desired compound.", "The final step involves the treatment of the compound with carbon dioxide in the presence of sodium hydroxide to yield E,Z-trans-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid." ] } | |

CAS RN |

61914-45-2 |

Product Name |

E,Z-trans-3-(2-Chloroethenyl)-2,2-dimethyl-cyclopropanecarboxylic Acid |

Molecular Formula |

C₈H₁₁ClO₂ |

Molecular Weight |

174.62 |

synonyms |

E,Z-trans-3-(2-Chlorovinyl)-2,2-dimethylcyclopropanecarboxylic Acid |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

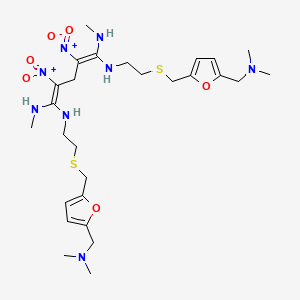

![[(1S,5S,8S,9S,10S,13S,14S,17S)-1-Hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1146629.png)